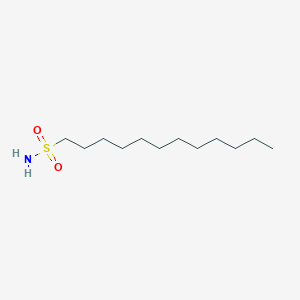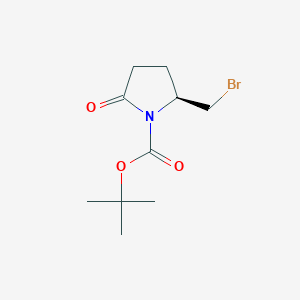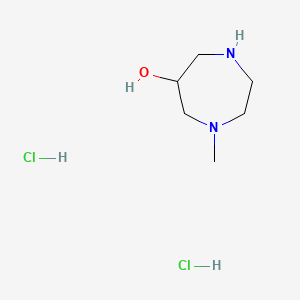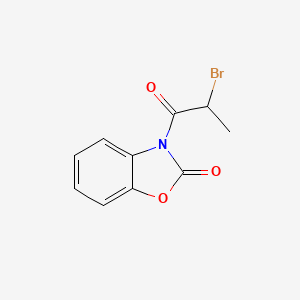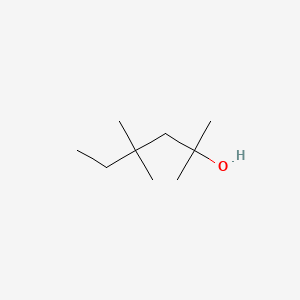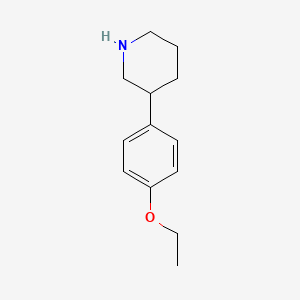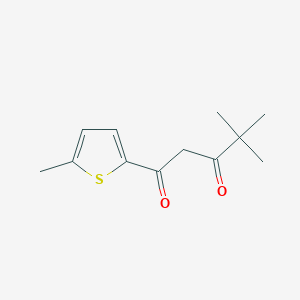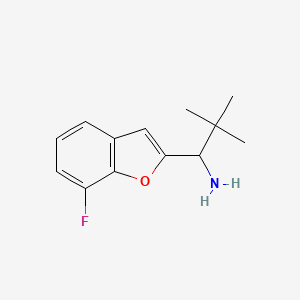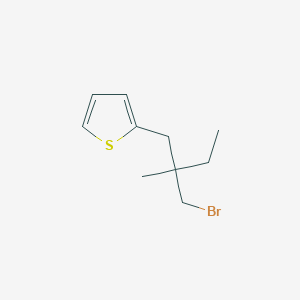
2-(2-(Bromomethyl)-2-methylbutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Bromomethyl)-2-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)-2-methylbutyl)thiophene can be achieved through several methods. One common approach involves the bromination of 2-methylthiophene using N-bromosuccinimide (NBS) under radical conditions . Another method includes the reaction of 2-methylthiophene with bromine in the presence of a catalyst . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. The bromination process can be scaled up by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Bromomethyl)-2-methylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions under inert atmospheres.
Major Products Formed
Substitution: Formation of alkylated or arylated thiophene derivatives.
Oxidation: Production of thiophene sulfoxides or sulfones.
Coupling: Generation of biaryl compounds and other complex structures.
Applications De Recherche Scientifique
2-(2-(Bromomethyl)-2-methylbutyl)thiophene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-(Bromomethyl)-2-methylbutyl)thiophene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity . The thiophene ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromothiophene: A simpler derivative with a single bromine atom on the thiophene ring.
2-Methylthiophene: Lacks the bromomethyl group but shares the methyl substitution on the thiophene ring.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: A more complex derivative with additional functional groups.
Uniqueness
2-(2-(Bromomethyl)-2-methylbutyl)thiophene stands out due to its unique combination of bromomethyl and methylbutyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Propriétés
Formule moléculaire |
C10H15BrS |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
2-[2-(bromomethyl)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-3-10(2,8-11)7-9-5-4-6-12-9/h4-6H,3,7-8H2,1-2H3 |
Clé InChI |
ZFZDXQTXQQBPKY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC1=CC=CS1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
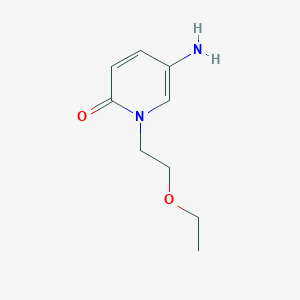
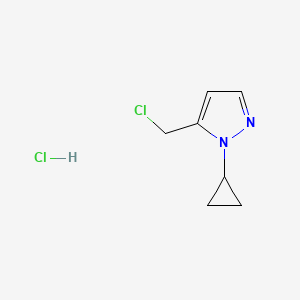
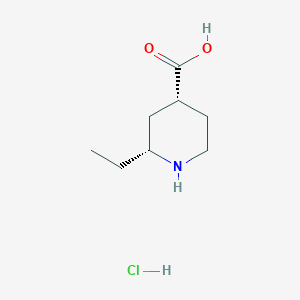

![1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one](/img/structure/B13480608.png)
